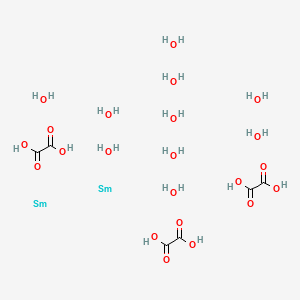
oxalic acid;samarium;decahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a salt formed from samarium and oxalic acid. It appears as yellow crystals and is insoluble in water . Samarium(III) oxalate decahydrate is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Samarium(III) oxalate decahydrate can be synthesized through the precipitation of soluble samarium salts with oxalic acid . One common method involves reacting samarium nitrate with oxalic acid in an aqueous solution . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired crystalline hydrate. Industrial production methods may involve similar precipitation techniques but on a larger scale, with additional purification steps to achieve high purity levels.
Analyse Des Réactions Chimiques
Samarium(III) oxalate decahydrate undergoes various chemical reactions, including decomposition upon heating . The crystalline hydrate decomposes stepwise, eventually forming samarium oxide . This compound can also participate in redox reactions, where samarium can change its oxidation state. Common reagents used in these reactions include strong acids and bases, which can facilitate the decomposition or transformation of the compound. The major products formed from these reactions include samarium oxide and other samarium-containing compounds .
Applications De Recherche Scientifique
Samarium(III) oxalate decahydrate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other samarium compounds . In materials science, it is utilized in the growth of single crystals for structural characterization . In biology and medicine, samarium compounds are studied for their potential therapeutic applications, including cancer treatment . Additionally, samarium(III) oxalate decahydrate is used in industrial processes, such as the production of specialized ceramics and glass .
Mécanisme D'action
The mechanism of action of samarium(III) oxalate decahydrate involves its ability to interact with various molecular targets. In biological systems, samarium ions can bind to proteins and enzymes, affecting their activity . The compound’s chelating properties allow it to form stable complexes with metal ions, which can influence biochemical pathways . In industrial applications, the compound’s thermal stability and reactivity make it suitable for high-temperature processes .
Comparaison Avec Des Composés Similaires
Samarium(III) oxalate decahydrate can be compared to other similar compounds, such as praseodymium oxalate and lanthanum oxalate . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, praseodymium oxalate is used in the production of praseodymium-based materials, while lanthanum oxalate is studied for its optical properties . The uniqueness of samarium(III) oxalate decahydrate lies in its specific interactions with samarium ions, which impart distinct characteristics to the compound .
Propriétés
Numéro CAS |
14175-03-2 |
|---|---|
Formule moléculaire |
C6H2O13Sm2 |
Poids moléculaire |
582.8 g/mol |
Nom IUPAC |
oxalate;samarium(3+);hydrate |
InChI |
InChI=1S/3C2H2O4.H2O.2Sm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 |
Clé InChI |
IHOFTCLDVFIHMX-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Sm].[Sm] |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Sm+3].[Sm+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















